

Application Notes and Protocols for VU0119498 in In Vitro Studies

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Compound of Interest

Compound Name: VU0119498

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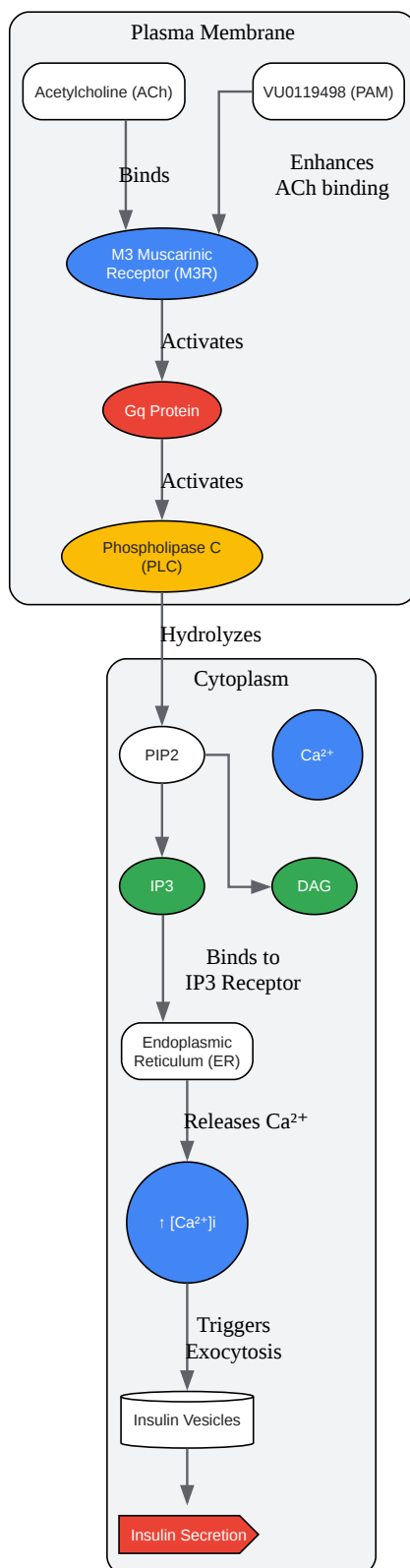
Introduction

VU0119498 is a positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic acetylcholine receptors (mAChRs), with a pronounced efficacy in enhancing signaling through the M3 receptor subtype.[1] This property makes it a valuable tool for studying the physiological roles of these receptors in various cellular contexts. Notably, **VU0119498** has been demonstrated to augment acetylcholine (ACh)-induced insulin secretion and intracellular calcium mobilization in pancreatic β -cells, suggesting its potential as a therapeutic agent for type 2 diabetes.[2][3] These application notes provide detailed protocols for the in vitro use of **VU0119498** in pancreatic β -cell lines and isolated islets, focusing on insulin secretion and calcium imaging assays.

Mechanism of Action

VU0119498 acts as a PAM, binding to an allosteric site on the M1, M3, and M5 mAChRs. This binding enhances the receptor's response to the endogenous agonist, acetylcholine. The M3 receptor, in particular, is coupled to the Gq G-protein. Upon activation, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[4][5] This rise in intracellular calcium is a key signal for insulin exocytosis from pancreatic β -cells.[4]

Signaling Pathway



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Caption: VU0119498 enhances M3R signaling in pancreatic β -cells.

Quantitative Data

Parameter	Cell Line/Tissue	Value	Reference
EC50 (M1 Receptor)	CHO cells	6.04 μ M	[1]
EC50 (M3 Receptor)	CHO cells	6.38 μ M	[1]
EC50 (M5 Receptor)	CHO cells	4.08 μ M	[1]
Effective Concentration	MIN6-K8 cells	3-20 μ M	[1]
Effective Concentration	Mouse and Human Pancreatic Islets	20 μ M	[1]

Experimental Protocols

MIN6-K8 Pancreatic β -Cell Culture

Materials:

- MIN6-K8 cells
- Dulbecco's Modified Eagle's Medium (DMEM), high glucose (4.5 g/L)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 μ g/mL streptomycin)
- L-glutamine (200 mM)
- β -mercaptoethanol (50-55 μ M final concentration)
- Phosphate-Buffered Saline (PBS), Ca^{2+} / Mg^{2+} -free
- Trypsin-EDTA (0.25%)
- Cell culture flasks/plates

Protocol:

- Complete Growth Medium: Prepare DMEM supplemented with 15% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 μ M β -mercaptoethanol.[6][7]
- Cell Maintenance: Culture MIN6-K8 cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.[7]
- Passaging: Subculture cells when they reach 80-90% confluency.[6] a. Aspirate the culture medium and wash the cell monolayer once with PBS. b. Add a minimal volume of Trypsin-EDTA to cover the cells and incubate at 37°C for 3-5 minutes, or until cells detach. c. Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube. d. Centrifuge at 150 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

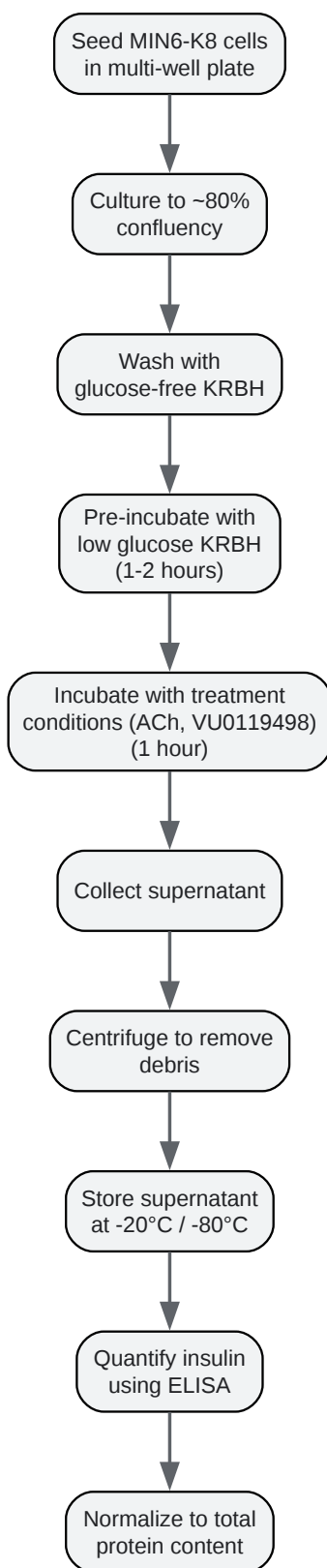
Materials:

- MIN6-K8 cells cultured in 24- or 48-well plates
- Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.16 mM MgSO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.1% BSA, pH 7.4)[6]
- Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM in KRBH)
- Acetylcholine (ACh) stock solution
- **VU0119498** stock solution (in DMSO)
- Mouse Insulin ELISA kit

Protocol:

- Cell Seeding: Seed MIN6-K8 cells in 24- or 48-well plates to reach ~80% confluency on the day of the assay.[6]

- Pre-incubation (Starvation): a. Gently wash the cells twice with glucose-free KRBH buffer.[6] b. Pre-incubate the cells in KRBH containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish basal insulin secretion.[6]
- Stimulation: a. Aspirate the pre-incubation buffer. b. Add fresh KRBH containing the desired glucose concentrations (low and high) with or without various concentrations of ACh and **VU0119498**. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Incubate for 1 hour at 37°C.[6]
- Sample Collection: a. Collect the supernatant from each well.[6] b. Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any cell debris.[6] c. Store the clarified supernatant at -20°C or -80°C until insulin measurement.[6]
- Insulin Quantification: a. Quantify the insulin concentration in the supernatants using a mouse insulin ELISA kit, following the manufacturer's instructions.[6] b. Normalize the insulin secretion data to the total protein content of the cells in each well.



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Caption: Experimental workflow for the GSIS assay.

Intracellular Calcium Imaging

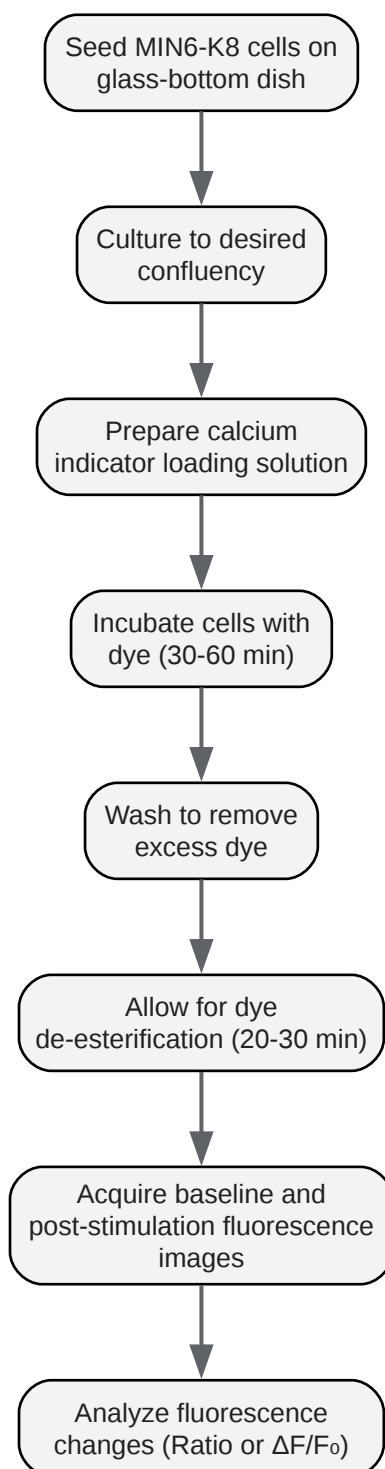
Materials:

- MIN6-K8 cells cultured on glass-bottom dishes or coverslips
- Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-8 AM)[8][9]
- Pluronic F-127 (optional, to aid dye loading)
- Loading buffer (e.g., KRBH or HBSS)
- ACh stock solution
- **VU0119498** stock solution (in DMSO)
- Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

Protocol:

- Cell Preparation: Seed MIN6-K8 cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.
- Dye Loading: a. Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 μ M Fura-2 AM) in loading buffer. Pluronic F-127 (0.02%) can be included to improve dye solubility.[10] b. Aspirate the culture medium and wash the cells once with the loading buffer. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8][10] d. After incubation, wash the cells twice with fresh loading buffer to remove excess dye. e. Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the AM ester.[10]
- Imaging: a. Mount the dish/coverslip on the microscope stage. b. Perfuse the cells with loading buffer and establish a stable baseline fluorescence recording. c. Apply ACh and **VU0119498** through the perfusion system and record the changes in fluorescence intensity over time.

- Data Analysis: a. For Fura-2, calculate the ratio of fluorescence emission at ~510 nm following excitation at 340 nm and 380 nm. This ratio is proportional to the intracellular calcium concentration.^[10] b. For single-wavelength dyes like Fluo-8, express the change in fluorescence as $\Delta F/F_0$, where ΔF is the change in fluorescence from the baseline (F_0).



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Caption: Workflow for intracellular calcium imaging.

Pancreatic Islet Isolation and Culture (Brief Overview)

For studies involving primary cells, pancreatic islets can be isolated from mice or other species. The general procedure involves enzymatic digestion of the pancreas with collagenase, followed by purification of the islets from acinar and other tissues using a density gradient.^{[11][12]} Isolated islets can be cultured for a short period before being used in GSIS or calcium imaging assays, following similar principles to those described for MIN6-K8 cells.

Conclusion

VU0119498 is a potent tool for investigating M1, M3, and M5 muscarinic receptor function in vitro. The protocols outlined in these application notes provide a framework for studying its effects on insulin secretion and calcium signaling in pancreatic β -cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.

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